5-Fluoro-2-iodoaniline chemical properties and structure
5-Fluoro-2-iodoaniline chemical properties and structure
An In-depth Technical Guide to 5-Fluoro-2-iodoaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, reactivity, and handling of 5-Fluoro-2-iodoaniline, a key building block in modern synthetic chemistry. Its trifunctional nature, possessing amino, iodo, and fluoro groups, makes it a versatile precursor for the synthesis of complex pharmaceutical intermediates and novel organic materials.
Chemical Structure and Identifiers
5-Fluoro-2-iodoaniline is a disubstituted aniline with the IUPAC name 5-Fluoro-2-iodobenzenamine. The fluorine atom at the 5-position and the iodine atom at the 2-position relative to the amino group provide distinct reactive sites for sequential, regioselective functionalization.
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Caption: 2D Structure of 5-Fluoro-2-iodoaniline
Physicochemical and Spectroscopic Properties
The key physicochemical and identifying properties of 5-Fluoro-2-iodoaniline are summarized in the table below. This data is essential for reaction planning, purification, and analytical characterization.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 255724-71-1 | [1] |
| Molecular Formula | C₆H₅FIN | [1] |
| Molecular Weight | 237.01 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 41-45 °C | [1] |
| Boiling Point | 258.2 ± 25.0 °C (Predicted) | [1] |
| Density | 2.008 ± 0.06 g/cm³ | [1] |
| pKa | 1.52 ± 0.10 (Predicted) | [1] |
| XLogP3 | 2.59 | [1] |
| SMILES | Nc1cc(F)ccc1I | |
| InChI Key | UCPDOOZBROQHME-UHFFFAOYSA-N | [1] |
Table 2: Spectroscopic Data
| Technique | Solvent | Key Signals | Reference |
| ¹H NMR | CDCl₃, 400 MHz | δ (ppm): 7.54 (t, J=7.6 Hz, 1H), 6.47 (d, J=10.8 Hz, 1H), 6.27 (t, J=8.8 Hz, 1H), 4.19 (s, 2H, NH₂) | [2] |
| ¹³C NMR | CDCl₃, 100 MHz | δ (ppm): 164.1 (d, J=243.0 Hz), 148.2 (d, J=6.0 Hz), 139.8 (d, J=10.0 Hz), 107.3 (d, J=22.0 Hz), 101.7 (d, J=25.0 Hz), 77.1 (d, J=3.0 Hz) | [2] |
| ¹⁹F NMR | CDCl₃, 376 MHz | δ (ppm): -113.4 (s, 1F) | [2] |
| HRMS (ESI) | N/A | m/z: 237.9528 [M+H]⁺ (Calculated), 237.9519 (Found) | [2] |
Reactivity and Synthetic Applications
5-Fluoro-2-iodoaniline is a valuable substrate for transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive site for oxidative addition to low-valent metal catalysts (e.g., Palladium(0)), making it ideal for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and other coupling reactions. The amino group can be used as a directing group or can be functionalized post-coupling. The fluorine atom enhances the metabolic stability of derivative compounds and can modulate their electronic properties.
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Caption: General Cross-Coupling Reaction Scheme
Experimental Protocols
While no direct biological signaling pathways are associated with this synthetic intermediate, it is a precursor to molecules that may interact with such pathways. Below are representative experimental protocols for the synthesis and subsequent reaction of 5-Fluoro-2-iodoaniline.
Synthesis via Decarboxylative Iodination
This protocol is adapted from a reported synthesis of 2-iodoanilines.[2]
Methodology:
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Reaction Setup: To a suitable reaction vessel, add 2-amino-4-fluorobenzoic acid (1.0 mmol), Iodine (I₂) (0.5 mmol), and Potassium Iodide (KI) (0.6 mmol).
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Solvent Addition: Add acetonitrile (CH₃CN) (10 mL).
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Reaction Conditions: Seal the vessel and heat to the appropriate temperature (e.g., 100-120 °C) with stirring for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.
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Workup: Cool the reaction to room temperature. Quench with a saturated aqueous solution of sodium thiosulfate.
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Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 5-Fluoro-2-iodoaniline.
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Caption: Synthesis Workflow Diagram
Representative Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of 5-Fluoro-2-iodoaniline with an arylboronic acid.[3][4]
Methodology:
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Reaction Setup: In an inert atmosphere (e.g., a glovebox or under Argon), add 5-Fluoro-2-iodoaniline (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a suitable palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv) to a reaction vessel.
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Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
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Reaction Conditions: Seal the vessel and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
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Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
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Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 20 mL).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the desired 2-aryl-5-fluoroaniline derivative.
Safety and Handling
5-Fluoro-2-iodoaniline is classified as acutely toxic if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Table 3: GHS Safety Information
| Category | Information | Reference |
| Pictogram | GHS06 (Skull and crossbones) | |
| Signal Word | Danger | |
| Hazard Statement | H301: Toxic if swallowed | |
| Precautionary Statement | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. | |
| Hazard Class | Acute Toxicity 3 (Oral) |
